molecular formula C23H28D4O3 B1165264 17β-Estradiol-17-valerate-D4

17β-Estradiol-17-valerate-D4

Cat. No.: B1165264
M. Wt: 360.53
Attention: For research use only. Not for human or veterinary use.
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Description

17β-Estradiol-17-valerate-D4 is a deuterium-labeled isotopologue serving as a critical internal standard in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). Its primary research value lies in the accurate quantification of its non-labeled counterpart, estradiol valerate, in complex biological matrices such as plasma, serum, and tissues. Estradiol valerate itself is a prodrug ester of 17β-estradiol (E2), the most potent endogenous estrogen hormone . Upon administration, estradiol valerate is rapidly hydrolyzed by esterases in the blood and liver, releasing bioactive E2 and valeric acid . The released E2 mediates its effects by acting as a potent agonist for estrogen receptors (ERs), including nuclear receptors ERα and ERβ, as well as the membrane-bound G protein-coupled estrogen receptor (GPER) . Activation of these receptors regulates gene transcription and modulates rapid cellular signaling cascades, influencing diverse physiological processes from reproductive function to neuroprotection . The incorporation of four deuterium atoms in this compound provides a distinct mass shift from the native compound, enabling precise and interference-free measurement. This is essential for advanced pharmacokinetic studies, drug metabolism research, and clinical investigations related to hormone replacement therapy, menopausal symptoms, and other conditions involving estrogen signaling . By ensuring measurement accuracy, this deuterated standard supports research into the sustained-release profile of esterified estradiol formulations and the broad physiological effects of estrogen activation across target tissues.

Properties

Molecular Formula

C23H28D4O3

Molecular Weight

360.53

Purity

99.1% HPLC; >98 atom % D

Synonyms

17beta-Estradiol-17-pentanoate-D4

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for 17β Estradiol 17 Valerate D4 and Analogues

Methodologies for Deuterium (B1214612) Introduction into Steroidal Scaffolds

Several established techniques exist for introducing deuterium into the complex framework of a steroid. The choice of method depends on the desired location of the deuterium labels, the stability of the steroid to the reaction conditions, and the required level of isotopic enrichment.

Hydrogen-deuterium exchange (HDX) reactions catalyzed by acids or bases are among the most fundamental methods for deuterium labeling. nih.gov Base-catalyzed exchange is particularly effective for replacing hydrogen atoms that are acidic, such as those on carbons adjacent to a carbonyl group (α-carbons). libretexts.orgosti.gov This process proceeds through a keto-enol equilibrium, where the enolate intermediate is protonated (or in this case, deuterated) by a deuterium source like deuterium oxide (D₂O). nih.govlibretexts.org For steroidal ketones, this method can achieve high selectivity and deuterium incorporation at positions alpha to the carbonyl function. nih.govosti.gov

Acid-catalyzed exchange reactions are typically used to incorporate deuterium into aromatic systems. nih.gov In the context of estradiol (B170435) analogues, this could be applied to the phenolic A-ring of the steroid nucleus, although this method can sometimes offer limited regioselectivity. nih.gov

Catalytic deuteration involves the addition of deuterium atoms across double bonds or the replacement of other functional groups using deuterium gas (D₂) in the presence of a noble metal catalyst. mdpi.com Palladium, platinum, and nickel are commonly employed catalysts for these transformations. google.com This method is highly effective for the reduction of unsaturated bonds within the steroid skeleton. For instance, the Δ⁴-double bond in steroidal 4-ene-3-ketones can be stereoselectively reduced to introduce deuterium atoms at specific positions, yielding the 5β-steroid backbone which is a key structure in many biologically important steroids. nih.gov The choice of catalyst and reaction conditions can influence the stereochemistry of the deuterium addition.

Transition metal-catalyzed hydrogen isotope exchange (HIE) represents a powerful strategy for direct C-H bond deuteration. princeton.edu Palladium-on-carbon (Pd/C) catalysts, for example, can facilitate H-D exchange reactions using D₂O, offering a regioselective method for labeling specific sites, including benzylic positions. mdpi.com

Deuterated hydride reagents, such as lithium aluminum deuteride (LiAlD₄) and sodium borodeuteride (NaBD₄), are powerful tools for introducing deuterium while reducing carbonyl functional groups like ketones and esters. nih.govacsgcipr.org These reagents deliver a deuteride ion (D⁻) to the electrophilic carbonyl carbon, resulting in the formation of a deuterated alcohol upon quenching. libretexts.org

This method is particularly valuable for its stereospecificity. For example, the reduction of a 1,4-dien-3-one steroid with LiAlD₄ or NaBD₄ can produce a stereospecifically labeled [1α-²H]-4-en-3-one steroid. nih.gov The reaction proceeds through the initial attack of the deuteride at a specific position, followed by the ketonization of an enol intermediate. nih.gov This control over stereochemistry is critical in the synthesis of complex, biologically active molecules. A facile synthesis of deuterated steroid 3,6-diols has been described using sodium borodeuteride and deuterium water for the reduction and deuteration of cholest-4-ene-3,6-dione. researchgate.net

A modern and efficient approach to deuteration involves the use of ultrasound-assisted microcontinuous processes. nih.gov This technique enhances hydrogen-deuterium exchange reactions, allowing for the rapid and highly selective synthesis of deuterated steroid hormones at room temperature. nih.govresearchgate.net In one study, this method was used to synthesize 12 different deuterated steroid hormones with deuterium incorporation up to 99% and selectivity up to 98%. nih.gov

The process utilizes acoustic cavitation, where the formation and collapse of small bubbles create localized high-pressure and high-temperature zones, accelerating the chemical reaction. organic-chemistry.org This approach is not only efficient but also sustainable, as it allows for the reuse of deuterated solvents, making it a cost-effective method for gram-scale synthesis. nih.govresearchgate.net Importantly, the mild conditions ensure that the stereochemical configuration of the steroid hormone is preserved during the exchange reaction. nih.gov

Table 1: Comparison of Deuteration Methodologies for Steroidal Scaffolds

Methodology Deuterium Source Typical Substrate Key Features
Acid/Base-Catalyzed Exchange D₂O, Deuterated Solvents Ketones, Aromatic Rings Targets acidic C-H bonds; relies on keto-enol tautomerism. nih.govlibretexts.org
Catalytic Deuteration Deuterium Gas (D₂) Alkenes (C=C bonds) Reduces unsaturation; stereochemistry is catalyst-dependent. mdpi.comnih.gov
Reduction with Deuterated Hydrides LiAlD₄, NaBD₄ Ketones, Esters Stereospecific reduction of carbonyls to deuterated alcohols. nih.govacsgcipr.org
Ultrasound-Assisted Microcontinuous Process Deuterated Solvents (e.g., D₂O) Steroid Hormones Rapid, highly selective, sustainable, and preserves stereochemistry. nih.govresearchgate.net

De Novo Approaches to Deuterated Steroid Synthesis

In contrast to modifying a pre-existing steroid, de novo synthesis involves constructing the complex deuterated molecule from simple, often non-steroidal, starting materials. wikipedia.org This "from the new" approach allows for the precise placement of deuterium atoms by using deuterated building blocks early in the synthetic sequence.

A unified total synthesis route has been developed to prepare 18- and 19-trideuterated steroids like testosterone and progesterone. wustl.edu The synthesis can start with a deuterated precursor, such as 2-(methyl-d₃)-1,3-cyclopentanedione, which is then elaborated through a series of reactions to build the full steroid skeleton with the deuterium label incorporated in a specific, stable position. wustl.edu This strategy offers unparalleled control over the location of the isotopic label. Similarly, a facile six-step total synthesis of ent-17β-estradiol has been described from readily accessible precursors, a strategy that could be adapted to incorporate deuterium. researchgate.netnih.gov

Considerations for Isotopic Purity and Site-Selectivity in 17β-Estradiol-17-valerate-D4 Synthesis

Achieving high isotopic purity and precise site-selectivity are paramount in the synthesis of deuterated standards. Isotopic purity refers to the percentage of molecules in the final sample that contain the desired number of deuterium atoms, while site-selectivity refers to the correct placement of those atoms.

Several challenges can compromise these goals:

H/D Scrambling: Unwanted exchange of deuterium atoms can occur during the synthesis or analysis, leading to impurities with deuterium in the wrong positions. nih.gov

Back-Exchange: Deuterium atoms placed in labile positions, such as those alpha to a ketone or on a hydroxyl group, can exchange back to hydrogen when exposed to protic solvents or acidic/basic conditions. nih.govsigmaaldrich.com This is a significant concern for deuterated steroids with base-sensitive active positions. sigmaaldrich.com

Incomplete Reactions: Incomplete deuteration leads to a mixture of isotopologues (molecules with different numbers of deuterium atoms), which can complicate quantitative analysis. sigmaaldrich.com For a compound to be effective as an internal standard, it should ideally have a high level of deuterium incorporation with very little of the unlabeled compound remaining. princeton.edu

For the specific synthesis of this compound, where the label is on the valerate (B167501) ester chain, a likely strategy would involve the synthesis of deuterated valeric acid followed by its esterification with 17β-estradiol. This approach confines the deuteration steps to a simpler, non-steroidal molecule, potentially reducing side reactions on the complex estradiol core. Careful selection of non-exchangeable positions for the deuterium atoms is crucial to ensure the stability of the label throughout its use as an internal standard. Advanced analytical techniques are often required to confirm the isotopic purity and the precise location of the deuterium atoms in the final product. nih.gov

Advancements and Challenges in the Practical Construction of Deuterated Steroid Molecules

The synthesis of deuterated steroid molecules has seen significant advancements in recent years, moving beyond traditional methods to more efficient and selective techniques. However, numerous challenges remain in the practical construction of these complex molecules.

Advancements:

One of the notable advancements is the development of novel catalytic systems for H/D exchange reactions. Transition metal catalysts, including iridium and ruthenium complexes, have shown high efficiency and selectivity in directing deuteration to specific C-H bonds that are otherwise unreactive. nih.gov These methods often proceed under milder conditions than traditional acid- or base-catalyzed exchanges, offering better functional group tolerance.

Another significant area of progress is the application of innovative technologies to enhance reaction efficiency. Ultrasound-assisted deuteration has emerged as a promising technique. nih.gov The use of ultrasound can accelerate H/D exchange reactions, leading to higher deuterium incorporation in shorter reaction times and often under milder conditions. nih.gov This technology is believed to enhance mass transfer and activate the reacting species.

Furthermore, electrocatalytic methods are being explored for the deuteration of C-H bonds. These methods offer a high degree of control over the reaction conditions and can potentially provide alternative selectivities compared to traditional chemical methods.

The development of more sophisticated purification techniques has also been crucial. Given that deuteration reactions often result in a mixture of isotopologues, high-resolution chromatographic techniques, such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), are essential for isolating the desired deuterated steroid with high isotopic purity. nih.gov

Challenges:

Despite these advancements, several challenges persist in the practical synthesis of deuterated steroids.

Regioselectivity: Achieving deuteration at specific, desired positions within a complex steroid scaffold remains a primary challenge. Many C-H bonds in a steroid molecule have similar reactivities, making it difficult to target a single position without affecting others. While some directing groups can be used to influence regioselectivity, the development of broadly applicable and highly selective methods is still an active area of research. researchgate.net

Cost and Availability of Deuterated Reagents: The synthesis of deuterated steroids often relies on expensive deuterated solvents and reagents, such as D₂O, deuterated acids, and sodium borodeuteride. The high cost of these starting materials can be a significant barrier, particularly for large-scale synthesis.

Stereocontrol: For many deuterated steroids, maintaining the native stereochemistry of the parent molecule is critical for their biological activity and their utility as tracers in metabolic studies. Some deuteration methods, particularly those involving harsh reaction conditions, can lead to epimerization at stereogenic centers, compromising the integrity of the final product.

Purification and Analysis: The separation of the desired deuterated steroid from unreacted starting material and other isotopologues can be challenging. As deuteration only results in a small mass change, chromatographic separation can be difficult. The characterization of the final product to confirm the location and extent of deuteration requires sophisticated analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Data Tables

Table 1: Key Reagents in the Synthesis of this compound

Reagent/CompoundRole in Synthesis
EstradiolStarting material for the steroid core
Deuterated Sulfuric Acid (D₂SO₄)Catalyst for H/D exchange on the A-ring
Deuterium Oxide (D₂O)Deuterium source for A-ring deuteration
Estrone (B1671321)Intermediate for C16 deuteration
Sodium Deuteroxide (NaOD)Base catalyst for H/D exchange at C16
Methanol-d4 (CD₃OD)Deuterated solvent for C16 deuteration
Sodium Borodeuteride (NaBD₄)Reducing agent for C17 ketone and deuterium source
Valeric Acid / Valeryl ChlorideAcylating agent for ester formation
Dicyclohexylcarbodiimide (DCC)Coupling agent for esterification

Table 2: Comparison of Deuteration Methods for Steroids

MethodAdvantagesDisadvantages
Acid-Catalyzed H/D Exchange Simple, effective for activated positions.Harsh conditions, potential for side reactions, limited regioselectivity.
Base-Catalyzed H/D Exchange Effective for enolizable positions.Limited to specific positions, risk of epimerization.
Transition Metal-Catalyzed C-H Activation High regioselectivity, milder conditions.Catalyst cost and toxicity, may require specific directing groups. nih.gov
Ultrasound-Assisted Deuteration Faster reaction rates, potentially higher yields. nih.govSpecialized equipment required, mechanism not always fully understood. nih.gov
Reduction with Deuterated Reagents High isotopic incorporation at the reduction site.Limited to the introduction of deuterium at specific functional groups.

Advanced Analytical Applications of 17β Estradiol 17 Valerate D4

Utility as an Internal Standard in Quantitative Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard to achieve high accuracy and precision. 17β-Estradiol-17-valerate-D4 is an ideal internal standard for the quantification of 17β-estradiol-17-valerate because it is chemically identical to the analyte, differing only in the mass of four deuterium (B1214612) atoms. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during sample preparation and analysis.

Overcoming Matrix Effects and Signal Variability in Complex Biological Samples

Biological samples such as plasma, serum, and tissue homogenates are complex mixtures containing numerous endogenous and exogenous compounds that can interfere with the analysis of the target analyte. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement in the mass spectrometer's ion source, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. kcasbio.com Since the internal standard co-elutes with the analyte and experiences the same matrix-induced signal suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant. kcasbio.com This normalization allows for accurate quantification even in the presence of significant matrix interference.

Illustrative Data on Matrix Effect Compensation

The following table demonstrates the effectiveness of this compound in mitigating matrix effects in human plasma. The matrix factor is calculated as the peak area of the analyte in the presence of matrix divided by the peak area in a neat solution. A value close to 1 indicates minimal matrix effect. The internal standard normalized matrix factor demonstrates how the use of the deuterated standard corrects for this variability.

Analyte Concentration (pg/mL)Matrix Factor (Analyte Alone)Matrix Factor (Internal Standard)Internal Standard Normalized Matrix Factor
500.780.790.99
5000.820.811.01
50000.750.760.99

This data is illustrative and based on typical performance of deuterated steroid internal standards.

Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Precision

Isotope dilution mass spectrometry (ID-MS) is considered a definitive method for the accurate measurement of analytes in various matrices. researchgate.net The principle of ID-MS involves adding a known amount of the isotopically labeled internal standard (this compound) to the sample containing the unknown amount of the native analyte (17β-estradiol-17-valerate). After extraction, purification, and analysis by mass spectrometry, the ratio of the signals from the native analyte and the labeled internal standard is used to calculate the concentration of the analyte.

This approach corrects for losses during sample preparation and instrumental variability, leading to highly accurate and precise results. researchgate.netscispace.com The accuracy of ID-MS methods is often traceable to certified reference materials, establishing a higher-order metrological traceability.

Typical Performance Characteristics of an ID-MS Method

Below are typical validation parameters for an LC-MS/MS method for 17β-estradiol-17-valerate using its D4-labeled internal standard.

ParameterPerformance Metric
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 pg/mL
Intra-assay Precision (%CV)< 5%
Inter-assay Precision (%CV)< 7%
Accuracy (%Bias)± 10%
Extraction Recovery> 85%

This data is illustrative and based on typical performance of validated bioanalytical methods for steroid hormones.

Strategies for Minimizing Interference from Endogenous Analytes

A key challenge in the analysis of steroid hormones is the potential for interference from structurally similar endogenous compounds. In the case of 17β-estradiol-17-valerate analysis, interference could arise from endogenous 17β-estradiol or other steroid esters.

The use of this compound as an internal standard, coupled with the high selectivity of tandem mass spectrometry (MS/MS), provides a robust solution. In MS/MS, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. By monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard, the method can distinguish the target analyte from potential interferences, even if they have the same nominal mass. Furthermore, chromatographic separation using techniques like liquid chromatography (LC) is employed to separate the analyte from interfering compounds before they enter the mass spectrometer. msacl.org

Mitigation of Potential Hydrogen-Deuterium Exchange Issues in Analytical Assays

A potential concern with deuterium-labeled internal standards is the possibility of hydrogen-deuterium (H-D) exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment. This can lead to an underestimation of the analyte concentration.

For this compound, the deuterium labels are on the valerate (B167501) chain, which are generally stable under typical analytical conditions. To minimize the risk of H-D exchange, it is important to control the pH of solutions and avoid exposure to harsh acidic or basic conditions, especially at elevated temperatures. Method development should include stability assessments of the internal standard under the conditions of sample preparation, storage, and analysis to ensure the isotopic integrity is maintained. In cases where H-D exchange is a concern, using internal standards labeled with ¹³C can be an alternative, though they are often more expensive to synthesize. waters.com

Integration of this compound with Derivatization Techniques

For low-concentration analytes like steroid hormones, achieving the required sensitivity can be challenging. Derivatization is a chemical modification of the analyte to improve its ionization efficiency and, consequently, the sensitivity of the mass spectrometric detection.

Dansylation for Enhanced Sensitivity in Liquid Chromatography-Tandem Mass Spectrometry

Dansyl chloride is a widely used derivatization reagent for compounds containing phenolic hydroxyl groups, such as the A-ring of the estradiol (B170435) steroid nucleus. nih.govresearchgate.net The derivatization of 17β-estradiol-17-valerate with dansyl chloride introduces a tertiary amine group, which is readily protonated in the positive ion mode of electrospray ionization (ESI), leading to a significant enhancement in signal intensity.

When this compound is used as the internal standard in a method employing dansylation, both the analyte and the internal standard undergo the derivatization reaction. The resulting dansylated derivatives are then analyzed by LC-MS/MS. The deuterated internal standard compensates for any variability in the derivatization reaction efficiency, in addition to matrix effects and instrumental variations. This approach allows for the quantification of very low levels of 17β-estradiol-17-valerate in biological samples with high confidence. nih.govnih.gov

Illustrative Mass Transitions for Dansylated Analytes

The table below shows hypothetical precursor and product ions for the dansylated derivatives of 17β-estradiol-17-valerate and its D4-labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dansyl-17β-estradiol-17-valerate[M+H]⁺Fragment A
Dansyl-17β-Estradiol-17-valerate-D4[M+H]⁺ + 4Fragment A

This data is illustrative. The exact m/z values would depend on the specific fragmentation pattern of the dansylated molecule.

Applications in High-Resolution Mass Spectrometry

This compound serves a critical role in high-resolution mass spectrometry (HRMS) primarily as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated counterpart, 17β-estradiol-17-valerate, and its related metabolite, 17β-estradiol. The use of deuterated standards is a cornerstone of quantitative mass spectrometry, enhancing accuracy and precision by correcting for variability throughout the analytical process. clearsynth.comwisdomlib.org

In quantitative workflows, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS), this compound is added to a sample at a known concentration at the beginning of the sample preparation process. scioninstruments.com Because it is nearly identical chemically and physically to the analyte of interest, it experiences the same effects during extraction, derivatization, and injection. scioninstruments.com However, due to the four deuterium atoms, it has a distinct, higher mass-to-charge ratio (m/z) that allows the mass spectrometer to differentiate it from the unlabeled analyte.

The primary advantages of using this deuterated standard in HRMS include:

Correction for Matrix Effects : Biological and environmental samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. texilajournal.com Since the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, ensuring precise measurement. texilajournal.com

Improved Accuracy and Precision : The internal standard compensates for variations in sample preparation, such as incomplete extraction recovery, and for fluctuations in instrument response. wisdomlib.orgscioninstruments.com This leads to significantly improved intra- and inter-assay precision and accuracy. nih.gov

Reliable Quantification : By comparing the peak area of the analyte to the peak area of the known concentration of the internal standard, the exact amount of the analyte in the original sample can be determined with high confidence. clearsynth.com This technique, known as isotope dilution mass spectrometry, is considered a gold-standard quantification method. nih.gov

The mass difference between the analyte and the standard is crucial for their simultaneous detection and differentiation. High-resolution instruments can easily resolve these mass differences, providing specificity and reducing potential interferences.

Table 1: Theoretical Mass-to-Charge (m/z) Comparison

CompoundChemical FormulaMonoisotopic MassTypical [M+H]⁺ Ion (m/z)
17β-Estradiol-17-valerateC₂₃H₃₂O₃356.2351357.2424
This compoundC₂₃H₂₈D₄O₃360.2603361.2676

Role in Other Spectroscopic Characterization Techniques

Beyond its primary application in mass spectrometry, this compound is also characterized using other spectroscopic methods to ensure its identity, purity, and the specific location of the deuterium labels. These techniques are fundamental for validating the quality of the internal standard before its use in quantitative assays.

The process involves comparing the NMR spectra of the labeled compound with its unlabeled analogue:

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly diminished. This provides clear evidence of successful deuteration at specific molecular sites.

²H NMR (Deuterium NMR) : A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This spectrum will show signals at chemical shifts corresponding to the locations of the deuterium atoms, confirming their presence and position on the steroid scaffold.

¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum is also affected by deuteration. Carbons directly bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift in their resonance compared to the corresponding C-H carbon in the unlabeled compound.

These NMR techniques are used in combination to provide a comprehensive structural elucidation and confirm the isotopic purity of the standard, which is critical for its reliability in quantitative studies. mestrelab.com

Table 2: Expected ¹H NMR Spectral Changes Upon Deuteration

Position of Deuterium LabelExpected Change in ¹H NMR SpectrumVerification Method
Aromatic Ring (e.g., C2, C4)Disappearance of specific aromatic proton signals.Comparison with the ¹H NMR spectrum of unlabeled 17β-Estradiol-17-valerate.
Aliphatic Ring (e.g., C16)Disappearance of specific aliphatic proton signals.Analysis of coupling patterns and signal integration in the aliphatic region.

Infrared (IR) spectroscopy is a rapid and effective method used to confirm the presence of deuterium in this compound. nih.gov This technique measures the vibrations of chemical bonds within a molecule. The substitution of a hydrogen atom (¹H) with a heavier deuterium atom (²H) alters the vibrational frequency of the corresponding bond.

The key principle is the mass difference between hydrogen and deuterium. The carbon-deuterium (C-D) bond is stronger and heavier than the carbon-hydrogen (C-H) bond. According to Hooke's law for a harmonic oscillator, this increased mass results in a lower vibrational frequency. scispace.com

C-H Stretch : Aromatic and aliphatic C-H stretching vibrations typically appear in the region of 2850-3100 cm⁻¹ in the IR spectrum. researchgate.net

C-D Stretch : The corresponding C-D stretching vibrations are observed at a significantly lower frequency, typically in the 2100-2300 cm⁻¹ region.

This shift to a lower wavenumber provides a distinct and unambiguous spectral signature for the presence of deuterium. scispace.com By analyzing the IR spectrum of this compound, analysts can quickly verify the incorporation of deuterium into the molecular structure, complementing the more detailed analysis provided by NMR and mass spectrometry. nih.gov

Table 3: Comparison of C-H and C-D Stretching Frequencies in IR Spectroscopy

Bond TypeTypical Wavenumber Range (cm⁻¹)Significance
Carbon-Hydrogen (C-H) Stretch2850 - 3100Characteristic of unlabeled organic molecules.
Carbon-Deuterium (C-D) Stretch2100 - 2300Confirmatory peak for the presence of deuterium labels.

Biochemical and Metabolic Research Utilizing 17β Estradiol 17 Valerate D4 in Preclinical Models

Isotopic Tracing in Mechanistic Investigations of Steroid Metabolism

The use of stable isotope-labeled compounds like 17β-Estradiol-17-valerate-D4 is fundamental in drug development for quantitative analysis. Deuteration, in particular, can influence the pharmacokinetic and metabolic profiles of drugs, making these labeled compounds essential for detailed metabolic studies.

Elucidating Metabolic Pathways and Reaction Kinetics in Non-Human Biological Systems

In non-human biological systems, estradiol (B170435) valerate (B167501) undergoes enzymatic hydrolysis, splitting into 17β-estradiol and valeric acid. The released 17β-estradiol then enters intermediary metabolism, and its metabolites are eliminated. Studies using deuterated versions of estrogens, such as 17β-Estradiol-d4, have been instrumental in studying their oxidative metabolism in human and rat liver microsomes. These investigations help to identify the specific cytochrome P450 isoforms involved in the hydroxylation of estradiol, a major metabolic pathway.

The biotransformation of estradiol valerate is a key area of investigation. After administration, it is cleaved to release 17β-estradiol, which is identical to the endogenous hormone. This conversion is a critical step before the compound can exert its biological effects. The subsequent metabolism of 17β-estradiol primarily occurs in the liver, where it is converted to less potent estrogens like estrone (B1671321) and estriol. These metabolites are then conjugated and excreted. The valeric acid component is metabolized through separate pathways.

Kinetic studies comparing different estradiol esters have shown that estradiol valerate has a predictable pharmacokinetic profile. The use of isotopically labeled tracers allows for precise measurement of absorption, distribution, metabolism, and excretion (ADME) parameters, contributing to a comprehensive understanding of the compound's behavior in the body.

Characterization of Metabolite Formation and Disposition

Metabolic profiling studies in animal models have utilized 17β-estradiol to identify changes in plasma and brain metabolites. These studies provide a systems-level view of the metabolic response to estrogen supplementation, highlighting the importance of analyzing metabolite profiles in different tissues. The identification of numerous metabolites through advanced analytical techniques like UPLC/ESI/HRMS has enabled the proposition of detailed degradation pathways for 17β-estradiol.

Applications in Animal Models for Metabolic Profiling

Animal models are indispensable for studying the metabolic effects of estrogens in a controlled setting. These models allow for detailed investigation of hormonal influences on various tissues and systems.

Studies in Ovariectomized Murine Models to Assess Metabolic Changes

Ovariectomized (OVX) mice are a common preclinical model to simulate estrogen deficiency, similar to menopause in women. Studies using this model have shown that 17β-estradiol supplementation can lead to significant metabolic changes. For example, in OVX mice, estradiol supplementation has been shown to increase the levels of branched-chain amino acids (BCAAs) in plasma and a wide range of metabolites in the brain, including neurotransmitters and fatty acids.

Furthermore, research in OVX rats has demonstrated that 17β-estradiol can normalize body weight and improve insulin (B600854) sensitivity. It also reduces visceral obesity and improves glucose tolerance. Transcriptomic analysis of adipose tissue in these models has revealed that estradiol affects the expression of genes involved in lipid and glucose metabolism. These findings underscore the profound impact of estrogens on metabolic homeostasis.

Key Metabolic Changes Observed in Ovariectomized Murine Models with 17β-Estradiol Supplementation
ParameterObservationReference
Plasma MetabolitesIncreased levels of branched-chain amino acids (valine, isoleucine, leucine)
Brain MetabolitesIncreased levels of BCAAs, neurotransmitters, tricarboxylic acid cycle intermediates, and fatty acids
Body WeightNormalization of body weight
Insulin SensitivityRestoration of insulin sensitivity
AdiposityMarked reduction in the adiposity index (visceral obesity)
Glucose ToleranceImprovement in glucose tolerance

Investigations into Endocrine Disrupting Effects in Aquatic Organisms with Estradiol Valerate

Estrogens and their synthetic analogs, including components of estradiol valerate, can act as endocrine disrupting compounds (EDCs) in the environment. A wide range of organic contaminants found in aquatic environments can exhibit hormone-disrupting activity. Even at low concentrations, these compounds can have detrimental effects on the reproductive health of aquatic organisms.

Research in this area often focuses on biomarkers of endocrine disruption, such as the induction of vitellogenin (a female-specific protein) in male fish. Studies have also investigated changes in the expression of genes related to hormone receptors and steroid biosynthesis enzymes. The presence of natural and synthetic estrogens in surface waters raises concerns about their impact on aquatic ecosystems.

Biomarkers of Endocrine Disruption in Aquatic Organisms
BiomarkerEffect of Estrogenic EDCsReference
Vitellogenin (vtg)Induction in male fish
Testes FormationReduced growth
Intersex IncidenceIncreased incidence
Aromatase Gene ExpressionElevated levels
Gamete DevelopmentSevere alterations

Research on Hormonal Influence in Specific Animal Tissues (e.g., Hamster Kidney)

Animal models have been used to study the tissue-specific effects of estrogens. For example, research in Syrian hamsters has investigated the influence of estrogens on enzyme activity in the liver and kidney. Chronic administration of 17β-estradiol was found to significantly elevate peroxidase activity in the liver, while having little effect on the kidney.

Other studies in hamsters have examined the activity of microsomal estrogen 2-/4-hydroxylase (ESH), an enzyme involved in the formation of catechol estrogens. This research has shown that ESH activity is under androgen control, particularly in the kidney, and can be modulated by estrogen treatment. Such studies provide insights into the complex interplay of hormones in specific tissues and their potential role in disease processes.

Examination of Estrogenic Modulations in Animal Physiological Systems

In preclinical research, understanding the physiological impact of an estrogenic compound is fundamental. While this compound serves primarily as an internal standard for analytical quantification, studies on its non-deuterated counterpart, 17β-estradiol valerate, in animal models provide the essential biological context for this research. These investigations reveal how the compound modulates various physiological systems, offering insights into its mechanisms of action.

Research using rat models has demonstrated that estradiol valerate can act as an endocrine disruptor, affecting reproductive outcomes. nih.gov Studies have shown that exposure can alter the normal estrus cycle pattern in female rats and may lead to a significant reduction in litter size. nih.gov Further investigations in aged female albino rats have explored the influence of estradiol valerate on the structural composition of the uterus and vagina. Findings suggest that the compound impacts protein and lipid metabolism in these tissues, potentially reducing uterine and vaginal prolapse associated with aging by altering the levels of phospholipids, free fatty acids, and triglycerides. globalresearchonline.net

Beyond the reproductive system, the influence of 17β-estradiol valerate extends to the central nervous system. In studies involving adult male rats, treatment with the compound was found to significantly increase the density of D1 dopamine (B1211576) receptors in the striatum, a key brain region involved in motor control and reward. nih.gov This modulation of dopamine receptors occurred without altering their binding affinity, pointing to a specific estrogen-induced change in receptor expression. nih.gov

These preclinical studies are crucial for establishing the biological activity of 17β-estradiol valerate. The data from such in vivo experiments inform the interpretation of quantitative results obtained from bioanalytical methods that rely on this compound as a standard.

Animal ModelPhysiological System ExaminedKey Research FindingReference
RatFemale Reproductive SystemAltered estrus cycle pattern and reduced litter size. nih.gov
Aged Female Albino RatUterine and Vaginal TissuesInfluenced structural composition and lipid metabolism, reducing tissue prolapse. globalresearchonline.net
Male RatCentral Nervous System (Striatum)Significantly increased the density of D1 dopamine receptors. nih.gov

In Vitro Biochemical Assay Development with Deuterated Standards

The development of precise and reliable in vitro biochemical assays is critical for quantifying hormones like 17β-estradiol and its esters in biological samples. The use of deuterated standards, such as this compound, is central to the advancement of highly sensitive and specific analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Historically, the measurement of estrogens relied heavily on immunoassays. nih.gov While sensitive, these methods can lack specificity due to the cross-reactivity of antibodies with other structurally similar steroids and interfering substances within the biological matrix. nih.goveneuro.org The advent of LC-MS/MS coupled with stable isotope dilution has overcome many of these limitations. nih.gov

In this approach, a known quantity of a stable isotope-labeled internal standard, like this compound, is added to the biological sample at the beginning of the analytical process. clearsynth.com Because the deuterated standard is chemically identical to the analyte of interest, it behaves the same way during all stages of sample preparation, including extraction, cleanup, and chromatography. clearsynth.com However, the mass spectrometer can differentiate between the native analyte and the heavier deuterated standard based on their mass-to-charge ratio. clearsynth.com

This technique, known as isotope dilution mass spectrometry, allows for highly accurate and precise quantification. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. clearsynth.com Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for procedural variations and matrix effects, which are common issues in complex samples like serum or urine. clearsynth.com This ensures that the analytical procedure is robust and reliable. clearsynth.com The use of deuterated standards enables the development of high-throughput methods that are simple, require minimal sample volume, and provide the high specificity and sensitivity needed for both clinical diagnostics and biochemical research. nih.govnih.gov

Assay Development FeatureRole/Advantage of Deuterated Standard (e.g., this compound)Reference
Methodology Serves as an ideal internal standard for Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govclearsynth.com
Accuracy & Precision Corrects for variability in sample extraction, cleanup, and instrument response by maintaining a constant analyte-to-standard signal ratio. clearsynth.com
Specificity Allows for clear differentiation from the endogenous analyte by mass spectrometry, overcoming the cross-reactivity issues seen in immunoassays. nih.goveneuro.org
Matrix Effect Compensation Co-elutes with the analyte, experiencing the same signal suppression or enhancement from matrix components, thereby correcting for these effects. clearsynth.com
Sensitivity Enables the development of highly sensitive assays capable of detecting low concentrations of estrogens in small sample volumes. nih.govnih.gov

Future Perspectives and Emerging Research Directions for 17β Estradiol 17 Valerate D4

Continuous Development of Enhanced Deuteration Technologies

The synthesis of deuterated compounds like 17β-Estradiol-17-valerate-D4 is foundational to its use. Recent years have seen a rising interest in developing more efficient and selective deuterium (B1214612) labeling methodologies. researchgate.net The deuteration of organic compounds has gained significant attention for its potential applications in drug discovery and synthetic chemistry. researchgate.net Key methodologies include hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net

Recent breakthroughs are moving beyond traditional methods, offering greater precision and scalability. For instance, an ultrasound-assisted microcontinuous process has been developed for the synthesis of deuterated steroid hormones, achieving high selectivity (up to 98%) and deuterium incorporation (up to 99%). nih.gov This method not only accelerates the reaction rate from hours to minutes but also allows for sustainable, gram-scale synthesis. nih.gov Such technologies are critical for making deuterated standards like this compound more accessible and affordable for widespread research. nih.gov

Advancements in catalysis are also pivotal. Methodologies using heterogeneous earth-abundant catalysts and photocatalyzed HIE reactions are expanding the toolkit for creating selectively deuterated molecules. researchgate.net These enhanced technologies promise to facilitate the synthesis of more complex and specifically labeled compounds, broadening the scope of their application.

Expansion of Isotope-Labeled Compound Applications in Drug Discovery and Development

Stable isotope-labeled compounds are indispensable tools in modern drug discovery and development. symeres.com Their applications have expanded significantly beyond their traditional use as internal standards in mass spectrometry. nih.gov One of the primary advantages of deuteration is its ability to modify a drug's metabolic profile due to the deuterium kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage. nih.gov

This effect can be leveraged to:

Enhance Metabolic Stability : By replacing hydrogen with deuterium at sites of metabolic attack, the rate of metabolism can be reduced, leading to improved pharmacokinetic properties. nih.gov

Improve Bioavailability : For drugs with a significant first-pass effect, deuteration can decrease this initial metabolism, thereby increasing oral bioavailability.

Reduce Toxic Metabolites : Deuterium substitution can alter metabolic pathways, potentially decreasing the formation of harmful metabolites and improving a drug's safety profile. nih.gov

Stabilize Chiral Centers : Deuteration at chiral centers can reduce the interconversion between stereoisomers, allowing for the development of a more stable, single-stereoisomer drug.

The use of stable isotope-labeled compounds is crucial in absorption, distribution, metabolism, and excretion (ADME) studies. acs.orgnih.gov They allow researchers to track the journey of a drug and its metabolites through a biological system with high precision, aiding in the elucidation of complex metabolic pathways. acs.orgnih.govnih.gov This is particularly valuable in understanding the disposition and potential toxicity of new therapeutic agents. nih.govnih.gov

Key Applications of Isotope-Labeled Compounds in Drug Development

Application AreaDescriptionKey Benefit
Pharmacokinetics (PK)Studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. acs.orgnih.govImproves understanding of a drug's half-life, clearance, and bioavailability. symeres.com
Metabolite IdentificationTracing and identifying the structures of drug metabolites. acs.orgElucidates metabolic pathways and identifies potentially active or toxic metabolites. nih.gov
Bioavailability StudiesComparing the systemic exposure of different drug formulations or administration routes.Optimizes drug delivery and formulation.
Kinetic Isotope EffectSlowing down drug metabolism by substituting hydrogen with deuterium at metabolic "soft spots". nih.govCan improve PK properties, lower dosing frequency, and reduce adverse effects. nih.gov
Quantitative AnalysisUsed as internal standards in mass spectrometry for precise quantification of the parent drug in biological samples. nih.govEnsures high accuracy and reproducibility of analytical measurements. nih.gov

Refinement of Analytical Methodologies for Ultra-Trace Level Quantification in Diverse Research Matrices

The effective use of this compound as an internal standard or research probe relies on highly sensitive analytical methods capable of detecting it at very low concentrations within complex biological samples like plasma, urine, or tissue. nih.govnih.gov The continuous refinement of these methodologies is crucial for advancing research.

Historically, gas chromatography-mass spectrometry (GC-MS) has been a robust technique for steroid analysis but often requires time-consuming sample preparation, including derivatization. nih.govendocrine-abstracts.org The advent of ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has revolutionized the field. nih.gov UHPLC-MS/MS offers several advantages, including higher speed, greater sensitivity, and improved specificity, often with simpler sample preparation. nih.govendocrine-abstracts.org This technology allows for the simultaneous detection and quantification of multiple steroids and their metabolites in a single run, significantly increasing sample throughput. endocrine-abstracts.org

These advanced methods can achieve lower limits of quantification in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range, which is essential for studying potent hormones like estradiol (B170435). endocrine-abstracts.org The development of such powerful analytical tools is critical for expanding the research applications of deuterated steroids into new areas where sample volume is limited or target analyte concentrations are exceedingly low.

Comparison of Analytical Techniques for Steroid Quantification

TechniqueKey AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS)High resolution and sensitivity; considered a gold standard for certain applications. endocrine-abstracts.orgRequires lengthy sample preparation, including hydrolysis and chemical derivatization; long run times. nih.govendocrine-abstracts.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Suitable for analyzing conjugated steroids without extensive sample prep. nih.govMay have lower chromatographic efficiency compared to GC for some compounds.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)High speed, sensitivity, specificity, and reproducibility; allows for high-throughput analysis. nih.govendocrine-abstracts.orgHigh initial instrument cost; potential for matrix effects that can interfere with quantification. nih.govendocrine-abstracts.org

Unexplored Research Avenues Leveraging Deuterated Steroid Probes

While this compound is primarily used as an internal standard, its potential as a research probe to investigate fundamental biological processes is an emerging and largely unexplored frontier. The strategic placement of deuterium atoms can create a tool to study specific enzymatic reactions and receptor interactions with greater clarity.

Potential future research avenues include:

Mapping Steroid Metabolism : Using specifically deuterated estradiol analogues to precisely map the pathways of estrogen metabolism. By observing which deuterated positions are retained or lost, researchers can gain detailed insights into the activities of enzymes like 17β-hydroxysteroid dehydrogenases.

Investigating Receptor Binding and Dynamics : While the kinetic isotope effect is typically associated with bond cleavage in metabolism, subtle effects on non-covalent interactions, such as those involved in receptor binding, could be explored. Deuterated steroids could be used in advanced biophysical techniques to study the kinetics of estrogen receptor binding and conformational changes.

Probing Neuroendocrine Pathways : 17β-Estradiol plays crucial roles in the brain, influencing everything from mood to temperature regulation. nih.gov A deuterated version could serve as a stable, traceable probe to study the uptake, local metabolism, and action of estradiol within specific brain regions, helping to unravel its complex neuroprotective and signaling functions. nih.gov

Elucidating Off-Target Effects : By creating a deuterated version of 17β-Estradiol that is metabolically "hardened" at specific positions, researchers could investigate whether previously observed biological effects are due to the parent compound or one of its metabolites.

Tumor Metabolism Studies : In estrogen receptor-positive (ER+) cancers, estradiol can stimulate pathways related to energy metabolism, proliferation, and invasiveness. frontiersin.org Deuterated estradiol could be used as a tracer in metabolomics studies to follow the fate of the steroid within cancer cells and understand how it influences tumor growth and progression. frontiersin.org

These unexplored avenues highlight the potential for deuterated steroids like this compound to transition from being passive analytical tools to active probes for discovery research.

Q & A

Q. How is 17β-Estradiol-17-valerate-D4 synthesized for research purposes, and what quality control measures ensure deuterium labeling accuracy?

The synthesis involves esterification of estradiol with valeric acid derivatives followed by deuterium labeling at specific positions. A common method employs deuterated reagents (e.g., D₂O or deuterated solvents) to introduce stable isotopes into the valerate moiety. Post-synthesis, nuclear magnetic resonance (¹H-NMR) and mass spectrometry (MS-ESI) are used to confirm deuterium incorporation (>98 atom % D) and structural integrity. High-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) ensures purity (>99.3%) by resolving impurities such as unreacted precursors or hydrolysis byproducts .

Q. What analytical methods are recommended for characterizing this compound in experimental settings?

  • HPLC-UV : A C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) resolves the compound (retention time: ~4.8 min) and quantifies purity .
  • ¹H-NMR : Deuterated chloroform (CDCl₃) solvent suppresses proton signals from deuterated positions, confirming isotopic labeling .
  • Mass Spectrometry : MS-ESI in negative ion mode detects the molecular ion [M-H]⁻ at m/z 359.5, distinguishing it from non-deuterated analogs .

Q. How does this compound function as a pro-drug in estrogen receptor studies?

The valerate ester group undergoes enzymatic hydrolysis in vivo, releasing 17β-estradiol-D4, which binds estrogen receptors (ERα/ERβ). Researchers use deuterium labeling to track metabolic conversion rates via LC-MS, enabling precise pharmacokinetic modeling of receptor activation and downstream gene expression .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data between deuterated and non-deuterated estradiol derivatives?

Discrepancies may arise from isotopic effects altering hydrolysis kinetics or receptor-ligand interactions. To address this:

  • Comparative Kinetic Studies : Use radiolabeled (³H) estradiol and deuterated analogs in parallel binding assays to isolate isotope-specific effects .
  • Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen bonding and steric interactions with ERα/ERβ .
  • Dose-Response Calibration : Adjust concentrations to account for potential differences in metabolic stability .

Q. What methodological considerations are critical when using this compound as an internal standard in mass spectrometry?

  • Ion Suppression : Optimize ionization conditions (e.g., ESI vs. APCI) to minimize matrix effects from biological samples.
  • Deuterium Exchange : Monitor potential H/D exchange in aqueous solutions, which could reduce mass shift accuracy. Store samples in deuterium-depleted solvents .
  • Calibration Curves : Use linear regression spanning 0.1–100 ng/mL, with deuterated analogs correcting for extraction efficiency and instrument drift .

Q. How does deuterium labeling influence the stability of this compound under varying experimental conditions?

Deuterium enhances metabolic stability by slowing enzymatic cleavage of the valerate ester (kinetic isotope effect). However:

  • pH Sensitivity : Hydrolysis accelerates in alkaline conditions (pH > 8), necessitating buffered solutions (pH 7.4) for in vitro studies .
  • Light/Temperature : Store at -20°C in amber vials to prevent photodegradation and thermal decomposition .

Q. What safety protocols are essential for handling this compound in reproductive toxicity studies?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (H315/H319 hazards) .
  • Ventilation : Use fume hoods for weighing and handling powders to avoid inhalation of aerosols (H335 hazard) .
  • Waste Disposal : Incinerate contaminated materials at >800°C with afterburners to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.